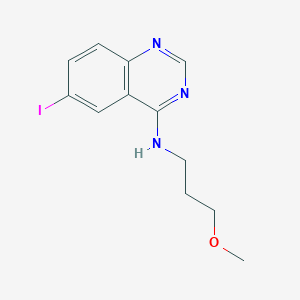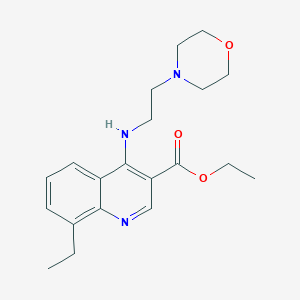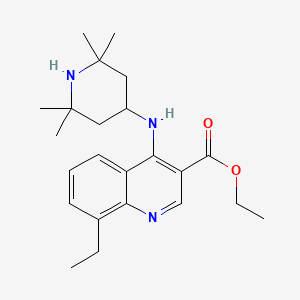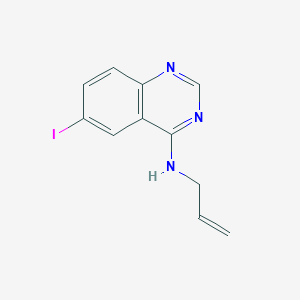
6-iodo-N-prop-2-enylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-N-prop-2-enylquinazolin-4-amine is a quinazoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. Quinazoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-prop-2-enylquinazolin-4-amine typically involves the iodination of a quinazoline precursor followed by the introduction of the N-prop-2-enyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the quinazoline ring. The N-prop-2-enyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-iodo-N-prop-2-enylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-iodo-N-prop-2-enylquinazolin-4-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: Quinazoline derivatives, including this compound, have shown promise in biological assays for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound may be investigated for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Mecanismo De Acción
The mechanism of action of 6-iodo-N-prop-2-enylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline and its derivatives share a similar heterocyclic structure and have diverse biological activities.
Quinazoline Derivatives: Other quinazoline derivatives, such as 4-quinazolinone, exhibit similar chemical properties and biological activities.
Uniqueness
6-iodo-N-prop-2-enylquinazolin-4-amine is unique due to the presence of the iodine atom and the N-prop-2-enyl group, which can confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives. These structural features may enhance its potential as a therapeutic agent or a building block for the synthesis of novel compounds.
Propiedades
IUPAC Name |
6-iodo-N-prop-2-enylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVZKBZXDFAMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
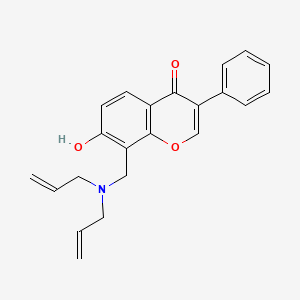
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744666.png)
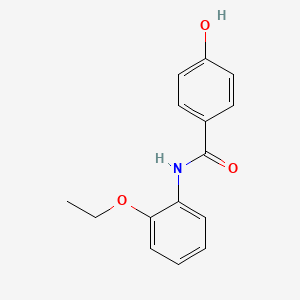
![4-[(E)-(4-butoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7744685.png)
![6-amino-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744693.png)
![6-amino-2-[(4-bromophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744695.png)
![6-amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7744701.png)
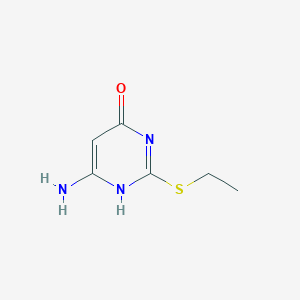
![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B7744723.png)
![3-butyl-4-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7744732.png)
![3-[(3-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine](/img/structure/B7744738.png)
